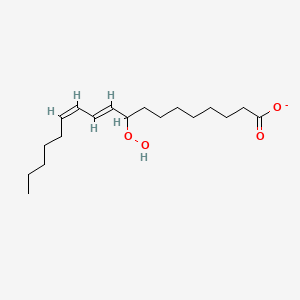

9-hydroperoxy-(10E,12Z)-octadecadienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-HPODE(1-) is a HPODE(1-).

Aplicaciones Científicas De Investigación

Regulation of Platelet Activity

9-Hydroperoxy-(10E,12Z)-octadecadienoate has been identified as a regulator of adenylate cyclase activity in human platelets. Studies indicate that this compound can significantly enhance basal adenylate cyclase activity, suggesting a role in modulating platelet function. This effect is mediated through interactions with prostaglandin receptors, positioning it as a potential therapeutic agent for cardiovascular diseases .

Peroxisome Proliferator-Activated Receptor Activation

This compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. The activation of these receptors is crucial for lipid metabolism and inflammation regulation. Research shows that this compound can induce the transcription of PPARγ-inducible genes in monocytes, which may have implications for metabolic disorders and inflammatory diseases .

Role in Pain Perception

The compound has been linked to pain perception through its action on the transient receptor potential vanilloid 1 (TRPV1) receptor. It appears to mediate acute and chronic pain responses in rodent models, suggesting its involvement in pain pathways that may be relevant for developing analgesic therapies .

Food Industry

This compound is found in various food items such as nuts and oils. Its antioxidant properties make it a candidate for enhancing the nutritional profile of food products by potentially reducing oxidative stress during storage and processing .

Functional Foods

Due to its bioactive properties, there is growing interest in incorporating this compound into functional foods aimed at improving cardiovascular health and reducing inflammation .

Plant Metabolite

This compound acts as a plant metabolite involved in stress responses. Its presence has been documented in several plant species, suggesting a role in plant defense mechanisms against pathogens and environmental stressors .

Pest Management

Research indicates that compounds like this compound may influence pest behavior or resistance mechanisms, offering potential applications in sustainable agriculture practices aimed at pest management .

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

9-HpODE undergoes further oxidation to form secondary products like aldehydes, ketones, and carboxylic acids. This process is central to lipid peroxidation cascades, contributing to oxidative stress-related pathways .

-

Key Pathways :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| β-Scission | Oxygen, metal catalysts | Aldehydes, ketones |

| Ozonolysis | Ozone, reductive workup | Dicarbonyl compounds |

Reduction Reactions

The hydroperoxy group in 9-HpODE is readily reduced to a hydroxyl group, forming 9-hydroxyoctadecadienoate (9-HODE), a metabolite implicated in inflammatory responses .

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Room temperature, aqueous | 9-HODE |

| Glutathione peroxidase | Cellular environments | 9-HODE + H₂O |

Substitution Reactions

The hydroperoxy group participates in nucleophilic substitutions, enabling the synthesis of derivatives with modified bioactivity.

-

Examples :

| Nucleophile | Conditions | Product |

|---|---|---|

| Glutathione | Neutral pH, enzymatic catalysis | Glutathionyl-HpODE adduct |

| Primary amines | Mild acidic conditions | Hydroperoxide-amine derivatives |

Decomposition and Rearrangement

9-HpODE is thermally unstable, decomposing into reactive intermediates that propagate lipid peroxidation.

-

Notable Pathways :

| Process | Conditions | Outcome |

|---|---|---|

| Hock Rearrangement | Heat, metal ions | Epoxyallylic radicals |

| Homolytic Cleavage | UV light, radical initiators | Alkoxy radicals + termination products |

Enzymatic Transformations

Cyclooxygenases (COX-1/COX-2) catalyze the formation of 9-HpODE from linoleic acid, with subsequent reduction to 9-HODE . These enzymes exhibit stereoselectivity, producing predominantly the S-enantiomer in vivo .

Propiedades

Fórmula molecular |

C18H31O4- |

|---|---|

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b8-6-,14-11+ |

Clave InChI |

JGUNZIWGNMQSBM-ZJHFMPGASA-M |

SMILES isomérico |

CCCCC/C=C\C=C\C(CCCCCCCC(=O)[O-])OO |

SMILES canónico |

CCCCCC=CC=CC(CCCCCCCC(=O)[O-])OO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.